6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid
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Overview
Description
6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid is a complex organic compound featuring a pyrrole ring fused with a pyran ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of biologically active molecules.
Medicine: Potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid involves the protection of the amine group by the Boc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-L-histidine: Another Boc-protected amino acid used in peptide synthesis.
tert-Butoxycarbonyl-L-lysine: Used in the synthesis of peptides and proteins.
Uniqueness
6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid is unique due to its fused pyrrole and pyran ring structure, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds .
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-5-4-6-18-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
InChI Key |
FEQHMAVMUQFPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCOC2(C1)C(=O)O |
Origin of Product |
United States |
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